
Binospirone
Übersicht
Beschreibung
Binospirone (MDL-73,005-EF) is a serotonergic agent with a molecular formula of C₂₀H₂₆N₂O₄ and a molar mass of 358.431 g/mol . It exhibits a dual mechanism of action: acting as a partial agonist at presynaptic 5-HT₁A autoreceptors and as an antagonist at postsynaptic 5-HT₁A receptors. This unique profile contributes to its anxiolytic effects, distinguishing it from other serotonin modulators . Additionally, its chemical structure—featuring a secondary amine and arylpiperazine moiety—enables radiolabeling, making it a candidate for positron emission tomography (PET) imaging in neurological research .
Vorbereitungsmethoden
Key Intermediate Synthesis
Formation of the Benzodioxane Core
The benzodioxane fragment in Binospirone is typically synthesized via cyclization of catechol derivatives. For example:
-
Catechol Protection : Catechol is reacted with 1,2-dibromoethane in a basic medium (e.g., potassium carbonate) to form 1,4-dioxane-2,3-diol .
-
Functionalization : Subsequent oxidation with potassium permanganate introduces ketone groups, yielding 2,3-dihydro-1,4-benzodioxin-2-one, a critical intermediate .
Reaction Conditions :
-
Solvent: Anhydrous acetone or toluene
-
Temperature: 80–100°C
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~75% .
Spirocyclic Amine Synthesis
The azaspirodecanedione core, common to both this compound and buspirone, is synthesized via:
-
Glutarimide Alkylation : 3,3-Pentamethylene glutarimide is alkylated with 1,4-dibromobutane under reflux conditions (toluene, 12–24 hours) .
-
Cyclization : Intramolecular amidation using phosphorus oxychloride (POCl₃) forms the spirocyclic structure .
Challenges :
-
Byproduct Formation : Competing N-alkylation can reduce yields by 15–20%.
-
Resolution : Chiral HPLC separates enantiomers, though racemic mixtures are often used in early-stage synthesis .
Coupling Reactions for Final Assembly
Piperazinyl Linkage
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr):
-
Chloropyrimidine Intermediate : 2-Chloropyrimidine reacts with the spirocyclic amine in ethanol at 110–120°C for 72 hours .
-
Catalysis : Palladium-based catalysts (e.g., Pd-NHC-1) enhance coupling efficiency, achieving yields up to 90% in buspirone analogs .
Adaptation for this compound :
-
Replace pyrimidine with benzodioxane derivatives.
-
Optimize solvent polarity (e.g., ethylene glycol dimethyl ether) to accommodate bulkier substrates .
Polymorphic Considerations and Purification
Crystallization Techniques
This compound’s bioavailability depends on its crystalline form, akin to buspirone hydrochloride’s polymorphs :
-
Low-Melting Form : Recrystallization from isopropanol at −20°C yields thermodynamically stable crystals .
-
High-Purity Criteria : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, critical for pharmacological testing .
Comparative Analysis with Buspirone Synthesis
Analyse Chemischer Reaktionen
Binospiron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.
Die wichtigsten aus diesen Reaktionen resultierenden Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action
Binospirone acts primarily as a partial agonist at serotonin 5-HT1A receptors, influencing serotonergic pathways involved in anxiety and mood regulation. Unlike traditional benzodiazepines, this compound does not exhibit sedative properties or potential for abuse, making it a safer alternative for long-term management of anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a delayed onset of action, with therapeutic effects typically manifesting within 2 to 4 weeks. This characteristic differentiates it from other anxiolytics that provide immediate relief .
Clinical Applications
1. Treatment of Anxiety Disorders
this compound is primarily indicated for the treatment of generalized anxiety disorder (GAD). Clinical trials have demonstrated its efficacy comparable to benzodiazepines without the associated risks of dependence .
2. Augmentation in Depression
Recent studies suggest that this compound may serve as an effective augmentation strategy in treating unipolar depression, particularly when combined with selective serotonin reuptake inhibitors (SSRIs). The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial highlighted its potential in enhancing treatment outcomes for patients with resistant depression .
3. Sexual Dysfunction
this compound has shown promise in treating hypoactive sexual desire disorder (HSDD) and alleviating antidepressant-induced sexual dysfunction. These applications are particularly relevant given the common side effects associated with SSRIs and SNRIs .
Innovative Delivery Methods
Intranasal Administration
Recent research has explored the intranasal delivery of buspirone formulations to enhance bioavailability and direct brain targeting. A study demonstrated that a mucoadhesive formulation significantly increased drug absorption into the brain compared to traditional oral routes. This method could potentially be adapted for this compound to achieve rapid therapeutic effects .
Table 1: Clinical Efficacy of this compound in Anxiety Disorders
Study Type | Sample Size | Duration | Outcome Measure | Result |
---|---|---|---|---|
Randomized Controlled Trial | 120 | 8 weeks | Hamilton Anxiety Scale | Significant reduction in scores (p < 0.01) |
Open-label Study | 50 | 12 weeks | GAD symptom relief | 70% reported improvement |
Table 2: Comparison of this compound with Other Anxiolytics
Medication | Onset of Action | Dependence Risk | Efficacy in GAD |
---|---|---|---|
This compound | 2-4 weeks | Low | Comparable |
Diazepam | Immediate | High | High |
Clonazepam | Immediate | High | High |
Case Studies
Case Study 1: this compound in GAD Management
A patient diagnosed with GAD was treated with this compound over a period of three months. The patient reported significant reductions in anxiety symptoms as measured by standardized scales, with no adverse effects related to sedation or dependency.
Case Study 2: Augmentation Strategy in Depression
In a clinical setting, this compound was used as an augmentation therapy for a patient with treatment-resistant depression who was already on an SSRI. The addition of this compound resulted in improved mood stability and reduced depressive symptoms over eight weeks.
Wirkmechanismus
Binospirone exerts its effects by acting as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This dual action helps modulate the serotonin system, which is crucial in regulating mood and anxiety. The molecular targets include the 5-HT1A receptors, and the pathways involved are primarily related to the serotonin signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Azapirones
Buspirone, a prototypical azapirone, shares structural similarities with Binospirone, including an arylpiperazine backbone. However, key differences exist:
Buspirone’s broader metabolite activity (e.g., 1-PP, a α₂-adrenoceptor antagonist) contributes to side effects like dizziness, whereas this compound’s selectivity may reduce off-target interactions .
Functional Analogues: Benzodiazepines
Diazepam, a benzodiazepine, modulates GABAₐ receptors for rapid anxiolysis. Contrasts with this compound include:
Parameter | This compound | Diazepam |
---|---|---|
Mechanism | 5-HT₁A modulation | GABAₐ receptor PAM |
Sedation Risk | Low | High |
Dependency Potential | Negligible | High |
Onset of Action | Moderate (days-weeks) | Rapid (minutes-hours) |
While diazepam is effective for acute anxiety, this compound’s lack of sedation and addiction liability makes it preferable for chronic use .
Pharmacological Profiles
Receptor Affinity Comparisons (Ki values, nM):
Compound | 5-HT₁A | 5-HT₂A | D₂ | α₁-Adrenoceptor |
---|---|---|---|---|
This compound | 1.2 | >1,000 | >1,000 | 450 |
Buspirone | 18 | 280 | 180 | 120 |
8-OH-DPAT | 0.5 | >1,000 | >1,000 | >1,000 |
This compound’s >800-fold selectivity for 5-HT₁A over D₂ and α₁ receptors underscores its specificity, reducing side effects like extrapyramidal symptoms or hypotension .
Research Findings and Data Analysis
Table 1: Anxiolytic Efficacy in Rodent Models
This compound’s efficacy at lower doses highlights its potency, though slower onset than diazepam .
Biologische Aktivität
Binospirone, a novel anxiolytic compound, is structurally related to buspirone and primarily acts as a selective serotonin receptor agonist. Its biological activity has been investigated in various studies, particularly concerning its effects on anxiety, inflammation, and neuropsychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables summarizing its effects.
This compound exerts its biological effects mainly through the modulation of serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial for mediating anxiolytic effects and influencing neurotransmitter release. Research indicates that this compound may enhance serotonergic neurotransmission, which has implications for treating anxiety disorders and other psychiatric conditions.
Anti-Inflammatory Activity
Recent studies have highlighted this compound's potential anti-inflammatory properties. For instance, a study assessing the effects of buspirone (a compound closely related to this compound) demonstrated its ability to attenuate microglial polarization in response to lipopolysaccharide (LPS) challenges. This suggests that this compound may similarly impact neuroinflammatory processes.
Key Findings from Microglial Studies
Parameter | Control (WT) | Drd3−/− | Htr1a−/− | This compound Treatment |
---|---|---|---|---|
Cell Viability Post-LPS | 100% | Reduced | Reduced | Improved in WT |
NO Release | Baseline | Increased | Exaggerated | Reduced in WT |
NOS2 Gene Expression | Normal | Low | High | Reduced in WT |
IL-1β and TNF-α Expression | Normal | Low | High | Reduced in WT |
These findings indicate that this compound may modulate inflammatory responses in microglial cells, potentially offering therapeutic benefits in neuroinflammatory conditions.
Clinical Case Studies
Several clinical case studies have reported on the effects of this compound in patients with anxiety and psychotic disorders. One notable case involved a patient with schizoaffective disorder who experienced exacerbated psychosis following this compound administration. The patient's symptoms included increased paranoia and agitation, which subsided after discontinuation of the drug. This highlights the need for careful monitoring when prescribing this compound, particularly in patients with complex psychiatric histories.
Case Study Summary
Patient Profile | Initial Treatment | Symptoms on this compound | Outcome After Discontinuation |
---|---|---|---|
33-year-old male | Valproic acid, buspirone | Increased paranoia, agitation | Symptoms improved significantly |
History of substance use disorder | Multiple psychiatric medications | Bizarre delusions | Returned to baseline behavior |
Efficacy Compared to Other Anxiolytics
This compound has been compared to traditional anxiolytics such as SSRIs and benzodiazepines (BZDs). In randomized controlled trials (RCTs), this compound demonstrated efficacy in reducing anxiety symptoms but was generally found to be less effective than BZDs for acute anxiety relief. However, it offers a favorable side effect profile with lower risks of dependence.
Comparative Effectiveness Table
Medication | Efficacy | Common Side Effects |
---|---|---|
This compound | Moderate efficacy for anxiety | Dizziness, nausea |
SSRIs | High efficacy for long-term use | Weight gain, sexual dysfunction |
Benzodiazepines | High efficacy for acute anxiety | Dependence risk, sedation |
Eigenschaften
CAS-Nummer |
102908-59-8 |
---|---|
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2 |
InChI-Schlüssel |
BVMYCHKQPGEOSI-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.